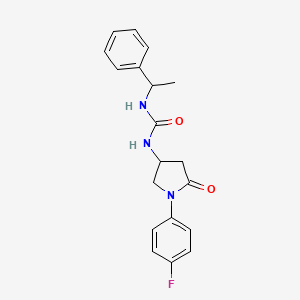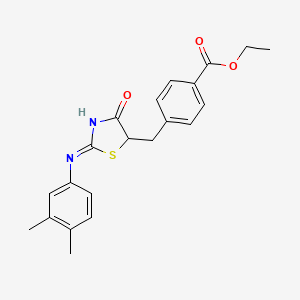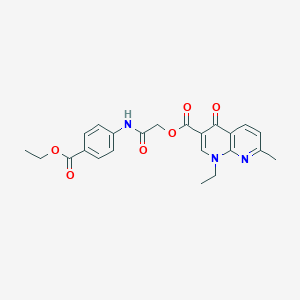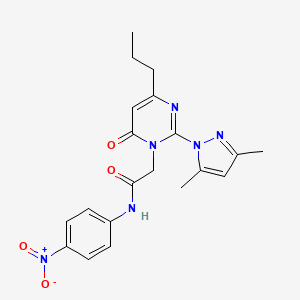![molecular formula C18H26N6O2 B2982607 2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2199577-26-7](/img/structure/B2982607.png)
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Triazoles, on the other hand, are a class of compounds that have shown a wide range of biological activities and are used in the synthesis of many pharmaceutical drugs .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Various catalysts have been employed in reactions involving piperidones, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research efforts have been dedicated to synthesizing novel derivatives of related chemical structures, aiming to explore their biological activities. For instance, studies have reported the synthesis of novel thiazolo-, triazolo-, and pyridazine derivatives, which were evaluated for their antimicrobial activities. These compounds exhibited significant biological activity against various microorganisms, indicating their potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antihistaminic and Anti-inflammatory Activities
Other studies focused on the synthesis of eosinophil infiltration inhibitors with antihistaminic activity. Research found that certain fused pyridazine derivatives, when incorporating cyclic amines with a benzhydryl group and a suitable spacer, exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Reactivity and Synthetic Applications
Research has also explored the reactivity and synthetic applications of compounds with similar structures, leading to the synthesis of diverse derivatives. These studies aim to expand the chemical toolbox for creating compounds with potential pharmacological applications, demonstrating the versatility and potential of such chemical structures in drug development (Abdallah, Salaheldin, & Radwan, 2007).
Pharmacokinetics and Metabolic Stability
Further investigations have been conducted on novel anaplastic lymphoma kinase inhibitors, highlighting the importance of metabolic stability and pharmacokinetics in the development of cancer therapeutics. Such studies provide insights into the design of compounds with improved pharmacokinetic profiles, essential for the development of effective cancer treatments (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).
Mécanisme D'action
Target of Action
It’s worth noting that compounds containingimidazole , piperidine , and 1,2,3-triazole moieties have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Compounds with similar structures have been known to interact with their targets in various ways, leading to different biological effects . The specific interaction would depend on the nature of the target and the biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities associated with compounds containing imidazole, piperidine, and 1,2,3-triazole moieties , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
One study mentions a compound with a piperidine moiety having excellent adme and pharmacokinetic profiles . This suggests that the compound might also have favorable ADME properties, but further studies would be needed to confirm this.
Result of Action
Given the broad range of biological activities associated with compounds containing imidazole, piperidine, and 1,2,3-triazole moieties , the effects could be diverse and would depend on the specific biological activity being exhibited.
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c25-16-4-2-1-3-15(16)22-9-7-14(8-10-22)11-23-18(26)6-5-17(21-23)24-13-19-12-20-24/h5-6,12-16,25H,1-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWQBPWAZWEYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)

![[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2982529.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)
![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)



![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982539.png)



![(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2982545.png)

